
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine
描述
6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H14ClN3S. It is a derivative of pyrimidin-4-amine, featuring a chlorine atom, two methyl groups, and a thiolane-3-yl group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:
Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-dicarbonyl compound.
Chlorination: The pyrimidin-4-amine is then chlorinated to introduce the chlorine atom at the 6-position.
Methylation: The compound undergoes methylation to add the two methyl groups at the 2-position and the nitrogen atom of the pyrimidine ring.
Thiolane-3-yl Group Addition: Finally, the thiolane-3-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学研究应用
Chemistry and Biology: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is used in the synthesis of more complex molecules and as a building block in organic chemistry. In biological research, it serves as a precursor for the development of new drugs and bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to create new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable for various industrial applications.
作用机制
The mechanism by which 6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular processes.
相似化合物的比较
6-Chloro-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-Chloro-N-ethyl-N-(thiolan-3-yl)pyrimidin-4-amine
6-Chloro-N-(thiolan-3-yl)pyrimidin-4-amine
Uniqueness: 6-Chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine is unique due to its specific combination of substituents, which can lead to distinct chemical and biological properties compared to its analogs
属性
IUPAC Name |
6-chloro-N,2-dimethyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3S/c1-7-12-9(11)5-10(13-7)14(2)8-3-4-15-6-8/h5,8H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCNBPZGMIQWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



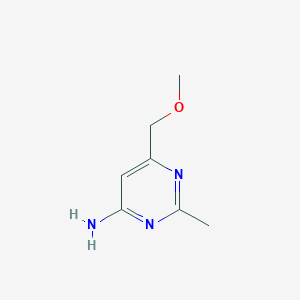
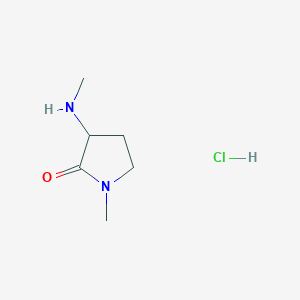
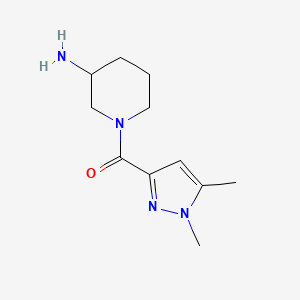
![3-(4-Chlorophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1488688.png)
![6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one](/img/structure/B1488689.png)
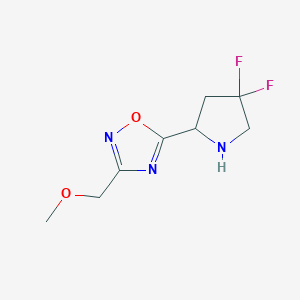
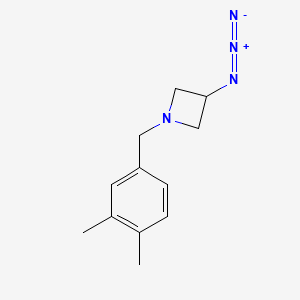

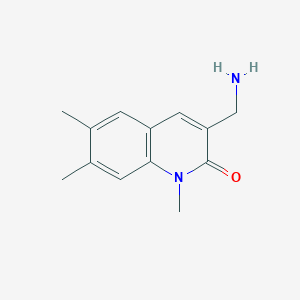


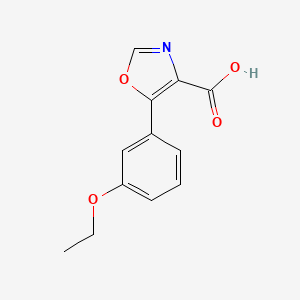
![(2-Azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1488699.png)
